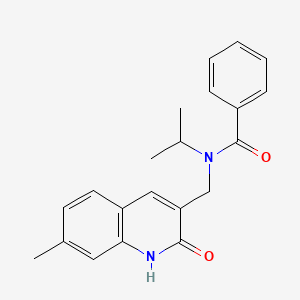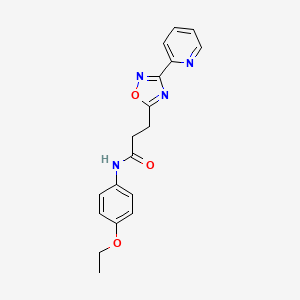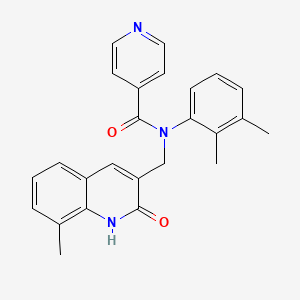
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylbenzamide, also known as Q-VD-OPh, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylbenzamide inhibits caspase activity by binding to the active site of the enzyme. This prevents the cleavage of caspase substrates, leading to the inhibition of cell death and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits caspase activity, reduces inflammation, and protects against neuronal cell death. It has also been found to have antioxidant properties and to regulate the expression of genes involved in cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylbenzamide in lab experiments include its ability to inhibit caspase activity, reduce inflammation, and protect against neuronal cell death. However, its limitations include its potential cytotoxicity and the need for further studies to determine its long-term effects.
Orientations Futures
There are several future directions for the research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylbenzamide. One potential application is in the development of new therapies for cancer and neurodegenerative diseases. This compound may also be used to study the role of caspases in cell death and inflammation. Further studies are needed to determine the long-term effects of this compound and its potential applications in other fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to inhibit caspase activity, reduce inflammation, and protect against neuronal cell death makes it a promising candidate for the development of new therapies for cancer and neurodegenerative diseases. Further studies are needed to determine its long-term effects and potential applications in other fields.
Méthodes De Synthèse
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylbenzamide is synthesized through a multistep process that involves the reaction of 2-hydroxy-7-methylquinoline with isopropylbenzamide. The final product is purified through column chromatography to obtain a white crystalline powder.
Applications De Recherche Scientifique
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylbenzamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. It has been shown to inhibit caspase activity, which is involved in cell death and inflammation. This compound has also been found to protect against neuronal cell death and reduce inflammation in animal models.
Propriétés
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14(2)23(21(25)16-7-5-4-6-8-16)13-18-12-17-10-9-15(3)11-19(17)22-20(18)24/h4-12,14H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWTVKRMGDEEOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(C)C)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7697303.png)




![N-[(4-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide](/img/structure/B7697336.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide](/img/structure/B7697345.png)